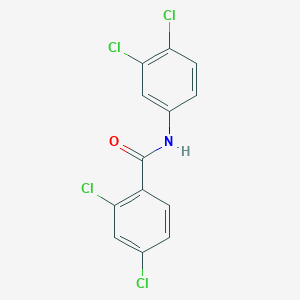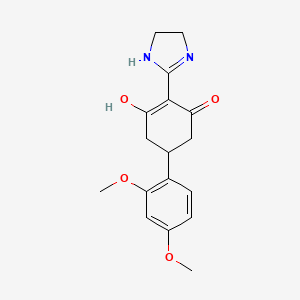
5-(2,4-Dimethoxyphenyl)-2-(imidazolidin-2-ylidene)cyclohexane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2,4-Dimethoxyphenyl)-2-(imidazolidin-2-ylidene)cyclohexane-1,3-dione: is a complex organic compound that features a cyclohexane ring substituted with a 2,4-dimethoxyphenyl group and an imidazolidin-2-ylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4-Dimethoxyphenyl)-2-(imidazolidin-2-ylidene)cyclohexane-1,3-dione typically involves multi-step organic reactions. One common route includes:
Formation of the Cyclohexane-1,3-dione Core: This can be achieved through a Claisen condensation reaction between a suitable diketone and an ester.
Introduction of the 2,4-Dimethoxyphenyl Group: This step often involves a Friedel-Crafts acylation reaction using 2,4-dimethoxybenzoyl chloride and an appropriate catalyst.
Formation of the Imidazolidin-2-ylidene Moiety: This can be synthesized through the reaction of an amine with a carbonyl compound, followed by cyclization.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are typical.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Nitro, halo, or other substituted derivatives on the aromatic ring.
Scientific Research Applications
Chemistry
In chemistry, 5-(2,4-Dimethoxyphenyl)-2-(imidazolidin-2-ylidene)cyclohexane-1,3-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology and Medicine
In biology and medicine, this compound has potential applications as a pharmacophore in drug design. Its structural features may interact with biological targets, making it a candidate for the development of new therapeutic agents.
Industry
In industry, the compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 5-(2,4-Dimethoxyphenyl)-2-(imidazolidin-2-ylidene)cyclohexane-1,3-dione involves its interaction with molecular targets such as enzymes or receptors. The imidazolidin-2-ylidene moiety can form hydrogen bonds or ionic interactions with active sites, while the aromatic ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-(2,4-Dimethoxyphenyl)-2-(imidazolidin-2-ylidene)cyclopentane-1,3-dione
- 5-(2,4-Dimethoxyphenyl)-2-(imidazolidin-2-ylidene)cycloheptane-1,3-dione
Uniqueness
Compared to similar compounds, 5-(2,4-Dimethoxyphenyl)-2-(imidazolidin-2-ylidene)cyclohexane-1,3-dione has a unique combination of structural features that confer specific reactivity and stability. The presence of the cyclohexane ring provides a balance between rigidity and flexibility, while the 2,4-dimethoxyphenyl group enhances its electronic properties.
Properties
Molecular Formula |
C17H20N2O4 |
|---|---|
Molecular Weight |
316.35 g/mol |
IUPAC Name |
2-(4,5-dihydro-1H-imidazol-2-yl)-5-(2,4-dimethoxyphenyl)-3-hydroxycyclohex-2-en-1-one |
InChI |
InChI=1S/C17H20N2O4/c1-22-11-3-4-12(15(9-11)23-2)10-7-13(20)16(14(21)8-10)17-18-5-6-19-17/h3-4,9-10,20H,5-8H2,1-2H3,(H,18,19) |
InChI Key |
CCRXVQDXYYEQDL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C2CC(=C(C(=O)C2)C3=NCCN3)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-fluorophenyl)-N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B11175668.png)
![N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}-2-(thiophen-2-yl)acetamide](/img/structure/B11175671.png)
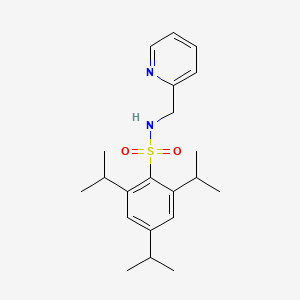
![2-(1,3-benzodioxol-5-yloxy)-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B11175676.png)

![2-(3,4-dimethoxyphenyl)-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B11175698.png)
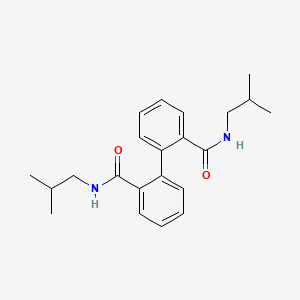
![2-[(4-methylphenyl)sulfanyl]-N-(4-methylpyridin-2-yl)acetamide](/img/structure/B11175710.png)
![4-ethoxy-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11175718.png)
![4-phenoxy-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}butanamide](/img/structure/B11175720.png)
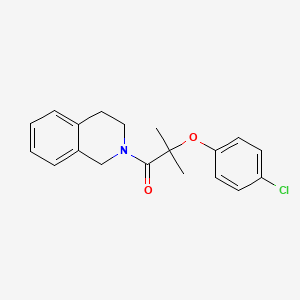
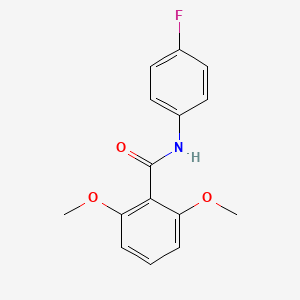
![N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]nicotinamide](/img/structure/B11175729.png)
